molecular formula C10H11NOS B11798803 5-Mercapto-3,3-dimethylindolin-2-one

5-Mercapto-3,3-dimethylindolin-2-one

Cat. No.: B11798803
M. Wt: 193.27 g/mol
InChI Key: DYTDOIAYGXMROU-UHFFFAOYSA-N
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Description

5-Mercapto-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H11NOS. It belongs to the class of indolin-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-3,3-dimethylindolin-2-one typically involves the reaction of 3,3-dimethylindolin-2-one with a thiol reagent under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the mercapto group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the mercapto group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Mercapto-3,3-dimethylindolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Mercapto-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3,3-dimethylindolin-2-one
  • 5,7-Dibromo-3,3-dimethylindolin-2-one
  • 5-Amino-3,3-dimethylindolin-2-one

Comparison

5-Mercapto-3,3-dimethylindolin-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 5-Bromo-3,3-dimethylindolin-2-one and 5,7-Dibromo-3,3-dimethylindolin-2-one contain bromine atoms, which influence their reactivity and applications differently. Similarly, 5-Amino-3,3-dimethylindolin-2-one has an amino group, leading to different chemical and biological properties.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

3,3-dimethyl-5-sulfanyl-1H-indol-2-one

InChI

InChI=1S/C10H11NOS/c1-10(2)7-5-6(13)3-4-8(7)11-9(10)12/h3-5,13H,1-2H3,(H,11,12)

InChI Key

DYTDOIAYGXMROU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)S)NC1=O)C

Origin of Product

United States

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